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Compound of Interest

Compound Name:
2-(4-methylphenyl)-N-(2-

phenylethyl)acetamide

Cat. No.: B12099213

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the N-substituted amide, 2-(4-
methylphenyl)-N-(2-phenylethyl)acetamide. While a specific PubChem Compound ID (CID)

for this molecule is not readily available, this document outlines its core characteristics, a

robust synthesis protocol, and detailed spectral analysis based on established chemical

principles and data from closely related analogs.

Compound Overview and Significance
2-(4-methylphenyl)-N-(2-phenylethyl)acetamide is a secondary amide featuring a p-tolyl

group attached to the acetyl moiety and a phenylethyl group on the nitrogen atom. The amide

bond is a fundamental linkage in chemistry and biology, forming the backbone of peptides and

proteins. Synthetic amides are a cornerstone of medicinal chemistry, with a vast number of

pharmaceuticals incorporating this functional group.
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The structural motifs within this particular molecule—the p-tolyl and phenylethyl groups—are

prevalent in pharmacologically active compounds. The phenylethylamine substructure, for

instance, is the backbone for a wide range of neurotransmitters and stimulant drugs. Therefore,

understanding the synthesis and properties of molecules like 2-(4-methylphenyl)-N-(2-
phenylethyl)acetamide is crucial for the exploration of new chemical entities in drug discovery.

Chemical Structure:

Caption: Chemical structure of the target molecule.

Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical properties of the starting materials

and the predicted and analogous spectral data for the final product.

Table 1: Properties of Starting Materials

Property
2-(4-methylphenyl)acetic
acid

2-phenylethylamine

PubChem CID 248474[1] 1001

Molecular Formula C₉H₁₀O₂ C₈H₁₁N

Molecular Weight 150.17 g/mol [2] 121.18 g/mol [3]

Appearance White solid[4]
Colorless to slightly yellow

liquid[5]

Melting Point 88-92 °C[4][6] -60 °C

Boiling Point 265-267 °C 197-200 °C[5]

Solubility
Soluble in ethanol, ether, and

chloroform.

Soluble in water, ethanol, and

ether.[7]

Table 2: Predicted and Analogous Spectroscopic Data for 2-(4-methylphenyl)-N-(2-
phenylethyl)acetamide
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Spectroscopic Technique Characteristic Features

¹H NMR

- Aromatic protons (p-tolyl and phenyl):

multiplets in the range of δ 7.0-7.4 ppm. - NH

proton: broad singlet around δ 5.5-6.5 ppm. -

CH₂ connected to the p-tolyl group: singlet

around δ 3.6 ppm. - CH₂CH₂ group of the

phenylethyl moiety: two triplets or a multiplet in

the range of δ 2.7-3.5 ppm. - CH₃ of the p-tolyl

group: singlet around δ 2.3 ppm.

¹³C NMR

- Carbonyl carbon (C=O): signal in the range of

δ 170-172 ppm. - Aromatic carbons: multiple

signals between δ 125-145 ppm. - CH₂ carbons:

signals in the range of δ 40-45 ppm. - CH₃

carbon: signal around δ 21 ppm.

IR Spectroscopy

- N-H stretch: medium intensity band around

3300 cm⁻¹. - C=O stretch (Amide I band): strong

absorption around 1640-1650 cm⁻¹.[8] - N-H

bend (Amide II band): medium intensity band

around 1540-1550 cm⁻¹.[8] - Aromatic C-H

stretches: above 3000 cm⁻¹. - Aliphatic C-H

stretches: below 3000 cm⁻¹.

Mass Spectrometry (EI)

- Molecular ion peak (M⁺·) at m/z = 253. -

Common fragmentation includes cleavage of the

amide bond, leading to fragment ions

corresponding to the p-tolylacetyl cation (m/z

133) and the phenylethylamine radical cation

(m/z 120).[9] Another significant fragmentation is

the formation of the tropylium ion (m/z 91) from

the phenylethyl moiety.[9]

Synthesis Protocol: Amide Coupling via Acyl
Chloride
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The synthesis of 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide can be reliably achieved

through a two-step process involving the conversion of 2-(4-methylphenyl)acetic acid to its

corresponding acyl chloride, followed by reaction with 2-phenylethylamine. This method is

widely applicable for the formation of amide bonds.[10][11][12]

Rationale for Experimental Choices
Acyl Chloride Formation: The conversion of the carboxylic acid to an acyl chloride is a crucial

activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this

transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed,

simplifying purification.

Amine Acylation (Schotten-Baumann Reaction): The reaction of the acyl chloride with the

amine is typically performed in the presence of a base, such as triethylamine or pyridine. The

base neutralizes the hydrochloric acid that is formed as a byproduct, preventing the

protonation of the amine nucleophile and driving the reaction to completion.[13]

Dichloromethane (DCM) is a suitable solvent as it is relatively inert and dissolves both the

acyl chloride and the amine.

Experimental Workflow
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Step 1: Acyl Chloride Formation

Step 2: Amide Formation

2-(4-methylphenyl)acetic acid

Reflux

Thionyl Chloride (SOCl₂)

Anhydrous DCM

2-(4-methylphenyl)acetyl chloride

Removal of excess SOCl₂

Stir at 0°C to RT

2-phenylethylamine

Triethylamine

Anhydrous DCM

Aqueous Workup Column Chromatography 2-(4-methylphenyl)-N-
(2-phenylethyl)acetamide

Click to download full resolution via product page

Caption: Overall workflow for the synthesis.

Detailed Step-by-Step Methodology
Step 1: Synthesis of 2-(4-methylphenyl)acetyl chloride

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-

methylphenyl)acetic acid (1.0 eq).

Add anhydrous dichloromethane (DCM) to dissolve the acid.

Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.
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Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction

can be monitored by the cessation of gas evolution (HCl and SO₂).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary

evaporator. The resulting crude 2-(4-methylphenyl)acetyl chloride is typically used in the next

step without further purification.

Step 2: Synthesis of 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide

In a separate flask, dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in

anhydrous DCM.

Cool the amine solution to 0 °C in an ice bath.

Slowly add a solution of the crude 2-(4-methylphenyl)acetyl chloride (1.0 eq) in anhydrous

DCM to the cooled amine solution with vigorous stirring.

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-methylphenyl)-
N-(2-phenylethyl)acetamide.

Alternative Synthesis: Direct Amide Coupling
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For substrates that are sensitive to the conditions required for acyl chloride formation, direct

amide coupling using a coupling reagent is a viable alternative. Dicyclohexylcarbodiimide

(DCC) is a classic coupling agent that facilitates the formation of an amide bond directly from a

carboxylic acid and an amine.[14][15]

Rationale for Experimental Choices
DCC as a Coupling Reagent: DCC activates the carboxylic acid by forming a highly reactive

O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by

the amine to form the amide bond.

Byproduct Removal: A major consideration when using DCC is the formation of the

dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and

can be removed by filtration.[14]

Direct Coupling Workflow

Direct Amide Coupling

Workup and Purification

2-(4-methylphenyl)acetic acid

Stir at 0°C to RT

2-phenylethylamine

DCC

Anhydrous DCM or THF

Filter DCU byproduct Aqueous Workup Column Chromatography 2-(4-methylphenyl)-N-
(2-phenylethyl)acetamide

Click to download full resolution via product page

Caption: Workflow for direct amide coupling using DCC.

Detailed Step-by-Step Methodology
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Dissolve 2-(4-methylphenyl)acetic acid (1.0 eq) in anhydrous DCM or THF.

Add 2-phenylethylamine (1.0 eq) to the solution.

Cool the mixture to 0 °C in an ice bath.

Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture with

stirring.

Allow the reaction to warm to room temperature and continue to stir for 12-24 hours.

Monitor the reaction by TLC.

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea

(DCU).

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography as described previously.

Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 2-
(4-methylphenyl)-N-(2-phenylethyl)acetamide. By leveraging well-established amide bond

formation protocols and drawing on spectral data from analogous compounds, researchers can

confidently synthesize and verify this molecule for further investigation in various scientific

disciplines, particularly in the realm of medicinal chemistry and drug development. The

methodologies outlined herein are robust and can be adapted for the synthesis of a wide range

of related N-substituted amides.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.researchgate.net/post/What_is_the_suitable_solvent_for_coupling_DCC_with_acid_and_amine
https://pubs.acs.org/doi/pdf/10.1021/ac60149a010
https://www.spcmc.ac.in/uploads/1716616189_PPT-12PART-6IR.pdf
https://pdfs.semanticscholar.org/a15f/acac82c5ec9c76fee7873bc66464e0dadd78.pdf?skipShowableCheck=true
https://www.masterorganicchemistry.com/2018/02/28/amides-properties-synthesis-and-nomenclature/
https://pdf.benchchem.com/3147/Application_Notes_and_Protocols_Synthesis_of_Amides_using_4_Methylthio_phenylacetyl_Chloride.pdf
https://dergipark.org.tr/en/download/article-file/1392338
https://www.fishersci.se/se/sv/lab-reporter.html
https://www.peptide.com/resources/solid-phase-peptide-synthesis/coupling-reagents/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Carboxylic_Acids/Reactivity_of_Carboxylic_Acids/Conversion_of_Carboxylic_acids_to_amides_using_DCC_as_an_activating_agent
https://www.benchchem.com/product/b12099213/docs#an-in-depth-technical-guide-to-2-4-methylphenyl-n-2-phenylethyl-acetamide
https://www.benchchem.com/product/b12099213/docs#an-in-depth-technical-guide-to-2-4-methylphenyl-n-2-phenylethyl-acetamide
https://www.benchchem.com/product/b12099213/docs#an-in-depth-technical-guide-to-2-4-methylphenyl-n-2-phenylethyl-acetamide
https://www.benchchem.com/product/b12099213/docs#an-in-depth-technical-guide-to-2-4-methylphenyl-n-2-phenylethyl-acetamide
https://www.benchchem.com/product/b12099213?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12099213?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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